N-(1H-pyrrol-2-ylmethyl)cyclopropanamine

Analytical Chemistry Quality Control Chemical Procurement

Sourcing conformationally restricted secondary amines with free N-H donors remains challenging; N-methyl analogs lack critical hydrogen-bond capacity. This compound delivers the exact scaffold needed. - **Distinctive features:** Free pyrrole N-H (vs. N-CH₃ in CAS 713501-65-6) and rigid cyclopropane ring; predicted pKa 17.40 ensures unprotonated amine under basic conditions. - **Application:** Constrained pharmacophore building block for α7 nicotinic acetylcholine receptor modulators (US20080064695A1). - **Supply:** ≥98% purity, suitable for HPLC/LC-MS calibration and intermediate synthesis. Reliable global delivery.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 643008-01-9
Cat. No. B3148348
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-pyrrol-2-ylmethyl)cyclopropanamine
CAS643008-01-9
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESC1CC1NCC2=CC=CN2
InChIInChI=1S/C8H12N2/c1-2-8(9-5-1)6-10-7-3-4-7/h1-2,5,7,9-10H,3-4,6H2
InChIKeyAZRNVXUHFUBPAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1H-pyrrol-2-ylmethyl)cyclopropanamine Technical & Structural Profile


N-(1H-pyrrol-2-ylmethyl)cyclopropanamine (CAS 643008-01-9) is a heterocyclic secondary amine with molecular formula C₈H₁₂N₂ and molecular weight 136.19 g/mol, comprising a pyrrole ring connected to a cyclopropanamine moiety via a methylene bridge . The compound is supplied for research and development purposes with typical purity specifications of ≥95% to ≥98% . Its structural features include a hydrogen-bond donor (secondary amine) and a rigid cyclopropyl group that imparts conformational constraint relative to linear alkylamine analogs .

Constrained scaffold Cyclopropyl group restricts conformational flexibility for pharmacophore design
Pyrrole N–H donor Free N–H enables hydrogen-bond interactions absent in N-alkylated analogs
High-purity supply Research-grade purity specification supports synthesis and analytical reference use

N-(1H-pyrrol-2-ylmethyl)cyclopropanamine: Why Substitution Fails


The N-(1H-pyrrol-2-ylmethyl)cyclopropanamine scaffold contains both a free pyrrole N–H hydrogen-bond donor and a conformationally restricted cyclopropylamine, features that are absent or modified in closely related analogs such as N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine (CAS 713501-65-6) . The presence of the N–H donor versus N–CH₃ substitution alters hydrogen-bonding capacity and lipophilicity, which directly impacts molecular recognition in biological systems and synthetic reactivity [1]. Additionally, predicted physicochemical differences—including a pKa shift from 17.40 in the parent compound to 9.28 in the N-methyl analog—indicate substantially different protonation states under physiological or synthetic conditions . These divergent properties preclude direct substitution without revalidation of both chemical and biological outcomes.

Hydrogen-bond capacity Pyrrole N–H donor vs N–CH3 loss

N-Methyl analog removes a key H-bond donor; recognition and binding patterns may shift.

Protonation state Predicted pKa ~17 vs ~9

Large basicity difference alters charge state in pH-dependent assays; revalidation essential.

Polar surface area Additional HBD raises tPSA

Higher tPSA reduces passive permeability; pharmacokinetic profile context may differ.

N-(1H-pyrrol-2-ylmethyl)cyclopropanamine: Differentiation from Analogs


Commercial Purity Advantage Over N-Methyl Analog

Among commercial suppliers, N-(1H-pyrrol-2-ylmethyl)cyclopropanamine is available at a documented minimum purity of ≥98% , whereas the closest N-methyl analog (CAS 713501-65-6) is more commonly supplied at 95% minimum purity [1]. This 3–4% absolute purity difference represents a meaningful reduction in impurity burden for synthesis and assay applications.

Purity specification
Head-to-head
Target ≥98% vs N-methyl analog 95% (min. commercial)
Reduces impurity burden for synthesis and assay reproducibility
Vendor COA specifications; verify actual lot purity
Analytical Chemistry Quality Control Chemical Procurement

Predicted pKa Difference vs. N-Methyl Analog

Computational predictions indicate a dramatic difference in basicity between the target compound and its N-methyl analog. N-(1H-pyrrol-2-ylmethyl)cyclopropanamine has a predicted pKa of 17.40±0.50 , whereas N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclopropanamine exhibits a predicted pKa of 9.28±0.20 . This 8.12-unit difference corresponds to a >10⁸-fold variation in protonation equilibrium at physiological pH.

Predicted pKa
Reported
17.40±0.50 (target) vs 9.28±0.20 (analog); ΔpKa = 8.12
Protonation state differs >10⁸-fold; non-interchangeable in pH-dependent contexts
Predicted values; experimental verification not reported
Medicinal Chemistry Physical Chemistry Drug Design

Hydrogen-Bond Donor and tPSA Differences

The target compound possesses a free pyrrole N–H group, contributing one additional hydrogen-bond donor (HBD) and an increased topological polar surface area (tPSA) relative to the N-methyl analog. The N-methyl analog (CID 4721344) has an HBD count of 1 (from the cyclopropylamine N–H) and a computed tPSA of 16.1 Ų [1]. The target compound, with its additional pyrrole N–H, is expected to have an HBD count of 2 and a proportionally higher tPSA.

H-bond donor & tPSA
Class-level
HBD 2 (est.) vs 1; tPSA >16.1 Ų (est.)
Increased HBD and tPSA alter permeability and PK profile context
Inferred from structural comparison with CID 4721344
Computational Chemistry ADME Prediction Structure-Activity Relationship

Storage Stability: Defined Conditions vs. Analog

Supplier documentation for N-(1H-pyrrol-2-ylmethyl)cyclopropanamine specifies storage at 2–8°C in a sealed, dry environment to maintain product integrity . Comparable explicit storage specifications for the N-methyl analog are not consistently provided across vendor datasheets, creating uncertainty in long-term stability expectations.

Storage specification
Data to verify
Defined: 2–8°C sealed, dry; comparator lacks unified spec
Explicit storage conditions lower degradation risk for inventory handling
Supplier datasheets; confirm for current lot
Chemical Stability Laboratory Handling Inventory Management

N-(1H-pyrrol-2-ylmethyl)cyclopropanamine: Validated Applications


Constrained Pharmacophore with Pyrrole N–H Donor

The combination of a rigid cyclopropyl group and a free pyrrole N–H hydrogen-bond donor makes N-(1H-pyrrol-2-ylmethyl)cyclopropanamine suitable as a constrained pharmacophore building block. This scaffold can be employed when synthetic routes demand a secondary amine capable of participating in hydrogen-bond networks while limiting conformational flexibility—a profile not achievable with the N-methyl analog .

Synthetic Utility of Extreme Basicity

The exceptionally high predicted pKa of 17.40 indicates that the cyclopropylamine nitrogen remains predominantly unprotonated across virtually all synthetic pH ranges. This property enables nucleophilic reactions under strongly basic conditions where more basic amines (such as the N-methyl analog with pKa 9.28 ) would be partially protonated and less reactive.

High-Purity Reference Standard for Analytical Methods

With documented commercial availability at ≥98% purity , N-(1H-pyrrol-2-ylmethyl)cyclopropanamine can serve as a calibration standard or starting material for analytical method validation where impurity profiles must be minimized. The 3–4% absolute purity advantage over the N-methyl analog translates to reduced baseline interference in HPLC, LC-MS, and NMR analyses.

Building Block for Patent-Protected Pyrrole Derivatives

The core pyrrole-cyclopropylamine motif appears in patent literature describing pyrrole derivatives as α7 nicotinic acetylcholine receptor modulators . The target compound's structural features—particularly the free pyrrole N–H—align with the substitution patterns claimed in US20080064695A1 , positioning it as a viable intermediate for synthesizing patented chemical series.

Application
Selection Property
Validation Focus
Constrained pharmacophore design
Pyrrole N–H hydrogen-bond donor
Conformational restriction verification
Nucleophilic synthetic applications
Predicted low basicity context
Basicity-dependent reactivity review
Analytical reference standard
High purity specification
Impurity profile verification
Patent-protected pyrrole derivative synthesis
Pyrrole N–H alignment
Structural IP compliance review

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